- Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies, Organic Process Research & Development, 2017, 21(8), 1095-1109
Cas no 917918-82-2 (2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine)
2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl-
- 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine
- 2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine
- 2,5-DIMETHOXY-4-[2-(DIMETHYLAMINO)ETHENYL]-3-NITROPYRIDINE,RED SOLID
- 2,4-DIMETHOXY-5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRIMIDINE
- Ethenamine,2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl
- Ethenamine,2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl-
- 2-(2,5-Dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethylethenamine (ACI)
- SCHEMBL12528073
- 2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine
- (E)-2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine
- AKOS030599227
- H-Met-OMea cent HCl
- MFCD14706721
- CS-M1660
- CS-14437
- 917918-82-2
- 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine
-
- MDL: MFCD14706721
- Inchi: 1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3
- InChI Key: RJNULHIDFOCAIN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C=CN(C)C)=C(OC)C=NC=1OC)=O
Computed Properties
- Exact Mass: 253.10600
- Monoisotopic Mass: 253.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.4
- XLogP3: 1.5
Experimental Properties
- PSA: 80.41000
- LogP: 2.06250
2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D460880-100mg |
2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine |
917918-82-2 | 100mg |
$161.00 | 2023-05-18 | ||
| TRC | D460880-1g |
2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine |
917918-82-2 | 1g |
$1275.00 | 2023-05-18 | ||
| ChemScence | CS-M1660-1g |
Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |
917918-82-2 | 1g |
$770.0 | 2022-04-26 | ||
| eNovation Chemicals LLC | D767707-100mg |
Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |
917918-82-2 | 97% | 100mg |
$205 | 2024-06-07 | |
| eNovation Chemicals LLC | D767707-250mg |
Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |
917918-82-2 | 97% | 250mg |
$320 | 2024-06-07 | |
| eNovation Chemicals LLC | D767707-1g |
Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |
917918-82-2 | 97% | 1g |
$840 | 2024-06-07 | |
| Aaron | AR006NDA-50mg |
Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |
917918-82-2 | 97% | 50mg |
$123.00 | 2025-02-11 | |
| Aaron | AR006NDA-100mg |
Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |
917918-82-2 | 97% | 100mg |
$208.00 | 2025-02-11 | |
| Aaron | AR006NDA-250mg |
Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |
917918-82-2 | 97% | 250mg |
$353.00 | 2025-02-11 | |
| Aaron | AR006NDA-1g |
Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |
917918-82-2 | 97% | 1g |
$953.00 | 2025-02-11 |
2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Water ; -5 °C; 15 min, -5 °C
2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Raw materials
2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Preparation Products
2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Suppliers
2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine
Exploring the Properties and Applications of 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine (CAS No. 917918-82-2)
In the realm of organic chemistry, 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine (CAS No. 917918-82-2) stands out as a compound of significant interest due to its unique structural features and potential applications. This article delves into the chemical properties, synthesis pathways, and emerging uses of this compound, while also addressing frequently searched questions in the field.
The molecular structure of 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine combines several functional groups, including methoxy, dimethylamino, and nitro substituents, which contribute to its distinct reactivity and physical characteristics. Researchers have noted its potential in various fields, from material science to pharmaceutical research, making it a subject of growing interest in academic and industrial laboratories.
One of the most searched questions regarding this compound relates to its solubility properties. Studies indicate that 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine exhibits moderate solubility in polar organic solvents such as methanol and acetonitrile, while being less soluble in non-polar solvents. This property makes it particularly useful in solution-phase chemical reactions, a topic frequently discussed in recent chemistry forums.
The synthetic routes to obtain 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine have been a focus of recent research papers. Modern approaches emphasize greener chemistry principles, aligning with the current industry trend toward sustainable synthesis methods. These developments answer another common search query about environmentally friendly production of complex organic molecules.
In terms of spectroscopic characterization, this compound shows distinctive peaks in both NMR and IR spectra. The nitro group's stretching vibration typically appears around 1520 cm-1 in the IR spectrum, while the dimethylamino protons resonate as a singlet near 2.8 ppm in the 1H NMR spectrum. These analytical features are crucial for quality control and purity assessment, topics that rank highly in search engine queries related to chemical analysis.
The potential applications of 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine in material science have gained attention recently. Its electron-rich structure makes it a candidate for organic electronic materials, particularly in the development of novel charge-transport systems. This application aligns with current research trends in organic semiconductors, a hot topic in materials chemistry discussions.
Stability studies of CAS 917918-82-2 reveal that the compound maintains integrity under standard storage conditions, though it's recommended to protect it from prolonged light exposure. This information addresses another frequently asked question about the handling and storage of this chemical entity.
Recent publications have explored the biological activity of structurally similar nitropyridine derivatives, sparking interest in potential pharmaceutical applications. While 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine itself is primarily used in research settings, its structural motifs appear in several pharmacologically active compounds, making it a valuable building block in medicinal chemistry.
The global market for specialized organic compounds like 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine has seen steady growth, driven by increasing research activities in both academic and industrial sectors. Market analysis reports indicate particular demand from research institutions and specialty chemical manufacturers, reflecting the compound's importance in advanced chemical synthesis.
From a safety perspective, standard laboratory precautions are sufficient when handling CAS 917918-82-2. This includes using appropriate personal protective equipment and working in well-ventilated areas, information that consistently appears in top search results for chemical safety protocols.
Future research directions for 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine may focus on expanding its utility in catalysis and as a precursor for more complex molecular architectures. These potential developments answer the growing number of searches about innovative uses of functionalized pyridine derivatives in synthetic chemistry.
In conclusion, 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine (CAS No. 917918-82-2) represents an intriguing subject of study with diverse potential applications. Its unique combination of functional groups and reactivity patterns continue to make it a valuable compound in chemical research, addressing many of the questions currently trending in scientific search queries and discussion forums.
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